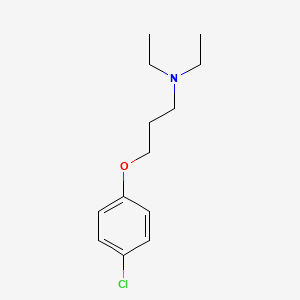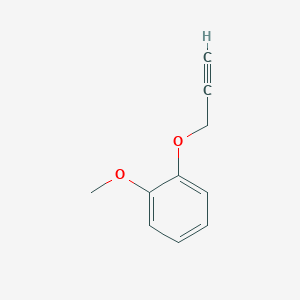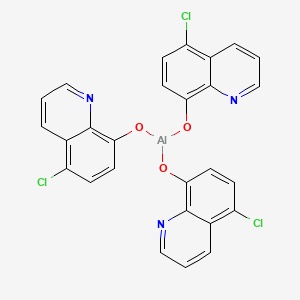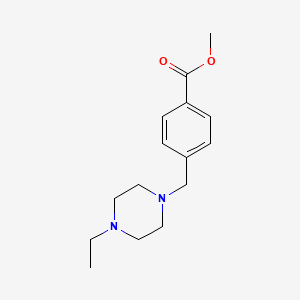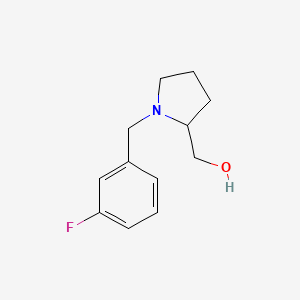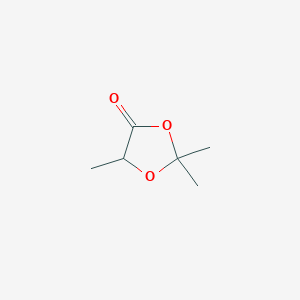
2,2,5-Trimethyl-1,3-dioxolan-4-one
Vue d'ensemble
Description
2,2,5-Trimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C6H10O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mécanisme D'action
Target of Action
2,2,5-Trimethyl-1,3-dioxolan-4-one is a chemical compound that primarily targets the process of polymerization . It is used as a monomer in the synthesis of isotactic poly(racemic lactic acid) [P(rac-LAA)] .
Mode of Action
The compound interacts with its targets through a two-step process: stereoselective ring-opening and deacetonation . This interaction results in the formation of a highly isotactic polymer, P(rac-LAA), from racemic this compound .
Biochemical Pathways
The affected pathway is the polymerization process of racemic this compound . The downstream effects include the formation of a highly isotactic polymer, P(rac-LAA), which has potential applications in various industries .
Pharmacokinetics
It has a molecular weight of 130.142 Da and a density of 1.0±0.1 g/cm³ . Its boiling point is 173.2±15.0 °C at 760 mmHg, and it has a vapor pressure of 1.3±0.3 mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a highly isotactic polymer, P(rac-LAA) . This polymer has a moderate number-average molecular weight (Mn = 6,200), broad polydispersity (PDI = 2.20), and is semicrystalline with a melting temperature of 156 °C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . It is stable under neutral or basic conditions and can even survive mildly acidic conditions .
Analyse Biochimique
Biochemical Properties
2,2,5-Trimethyl-1,3-dioxolan-4-one plays a significant role in biochemical reactions, particularly in the context of polymerization. It has been studied for its ability to undergo stereoselective ring-opening and deacetonation polymerization, which is facilitated by homosalen–aluminum complexes . This compound interacts with various enzymes and proteins during these reactions, influencing the polymerization rates and the polydispersity of the resulting polymers. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal catalysts, which in turn affects the overall reaction kinetics and product characteristics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged changes in enzyme activity and gene expression, which can influence overall cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in diminished or harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of biomolecules. For example, this compound can modulate the levels of metabolites by affecting the rate of enzymatic reactions in which it participates
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for specific transport proteins . This compound can accumulate in certain tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise subcellular localization and its impact on the compound’s activity are areas of active research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,5-Trimethyl-1,3-dioxolan-4-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the stereoselective ring-opening polymerization of racemic this compound using achiral homosalen-aluminum catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the thermal cracking of oligomers under metallic catalysis . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5-Trimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,5-Trimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but differs in the position of the methyl groups.
2,2-Dimethyl-1,3-dioxolan-4-one: Lacks one methyl group compared to 2,2,5-trimethyl-1,3-dioxolan-4-one.
1,3-Dioxolane: A simpler structure with no methyl substitutions.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific polymers and as a green solvent in industrial applications .
Propriétés
IUPAC Name |
2,2,5-trimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSKLATJCEJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


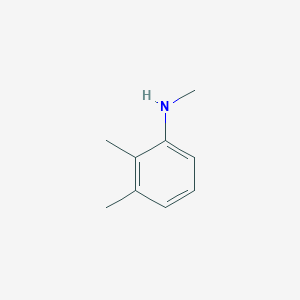

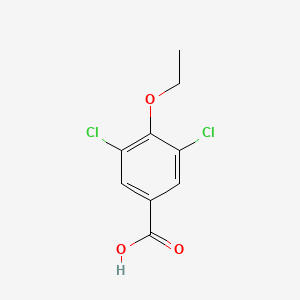
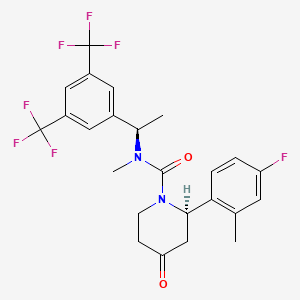
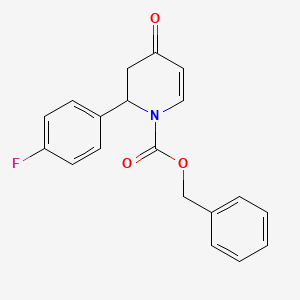
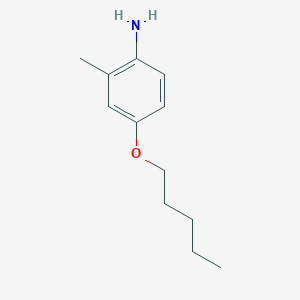
![7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3136330.png)

